4-{4-[bis(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one, Mixture of diastereomers
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Description
This compound is a mixture of diastereomers . It is used in the preparation of various Morpholine based pharmaceuticals . It is also an intermediate during the preparation of imidazothiazoles as protein kinase inhibitors for treating cancers .
Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 377.26 . More specific physical and chemical properties are not provided in the sources retrieved.Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": [ "The synthesis pathway for the compound involves the reaction of 4-nitrophenylmorpholin-3-one with bis(3-chloro-2-hydroxypropyl)amine in the presence of a reducing agent to form the desired product.", "The reaction is carried out under mild conditions to ensure the formation of the desired diastereomers.", "The product is then purified using column chromatography to obtain a mixture of diastereomers." ], "Starting Materials": [ "4-nitrophenylmorpholin-3-one", "bis(3-chloro-2-hydroxypropyl)amine", "Reducing agent", "Solvent" ], "Reaction": [ "Step 1: Dissolve 4-nitrophenylmorpholin-3-one and bis(3-chloro-2-hydroxypropyl)amine in a suitable solvent.", "Step 2: Add a reducing agent to the reaction mixture and stir at room temperature for several hours.", "Step 3: Monitor the reaction progress using TLC or other suitable analytical techniques.", "Step 4: Once the reaction is complete, purify the product using column chromatography to obtain a mixture of diastereomers.", "Step 5: Analyze the product using NMR, IR, and other suitable techniques to confirm the structure and purity of the product." ] } | |
CAS No. |
2206360-84-9 |
Molecular Formula |
C16H22Cl2N2O4 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
4-[4-[bis(3-chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one |
InChI |
InChI=1S/C16H22Cl2N2O4/c17-7-14(21)9-19(10-15(22)8-18)12-1-3-13(4-2-12)20-5-6-24-11-16(20)23/h1-4,14-15,21-22H,5-11H2 |
InChI Key |
RKOASLBCYJZDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N(CC(CCl)O)CC(CCl)O |
Purity |
95 |
Origin of Product |
United States |
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